molecular formula C12H18ClNO B1435481 Phenetrazine Hydrochloride CAS No. 1956382-42-5

Phenetrazine Hydrochloride

Cat. No.: B1435481
CAS No.: 1956382-42-5
M. Wt: 227.73 g/mol
InChI Key: JBDLPMIDSZBBQJ-UHFFFAOYSA-N
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Description

3-Ethyl-2-phenylmorpholine hydrochloride is a chemical compound with the molecular formula C12H18ClNO and a molecular weight of 227.73 g/mol It is a derivative of morpholine, a six-membered heterocyclic compound containing both oxygen and nitrogen atoms

Preparation Methods

The synthesis of 3-ethyl-2-phenylmorpholine hydrochloride typically involves the reaction of 2-phenylmorpholine with ethylating agents under specific conditions. One common method involves the use of ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-Ethyl-2-phenylmorpholine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield the corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include N-oxides, amines, and substituted morpholine derivatives.

Scientific Research Applications

3-Ethyl-2-phenylmorpholine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a central nervous system stimulant.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-ethyl-2-phenylmorpholine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by blocking the reuptake of neurotransmitters such as norepinephrine and dopamine into presynaptic neurons. This leads to an increase in the release of these monoamines into the extraneuronal space, enhancing their signaling and resulting in various physiological effects .

Comparison with Similar Compounds

3-Ethyl-2-phenylmorpholine hydrochloride can be compared with other similar compounds, such as:

    Phenmetrazine: Both compounds act as central nervous system stimulants, but phenmetrazine has a higher potential for addiction.

    Phendimetrazine: This compound is structurally similar but has different pharmacological properties and is used primarily as an appetite suppressant.

    Morpholine derivatives: Various morpholine derivatives have different pharmacological activities, including antimicrobial, antiviral, and anticancer properties.

The uniqueness of 3-ethyl-2-phenylmorpholine hydrochloride lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

3-ethyl-2-phenylmorpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-2-11-12(14-9-8-13-11)10-6-4-3-5-7-10;/h3-7,11-13H,2,8-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDLPMIDSZBBQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(OCCN1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenetrazine Hydrochloride
Reactant of Route 2
Reactant of Route 2
Phenetrazine Hydrochloride
Reactant of Route 3
Phenetrazine Hydrochloride
Reactant of Route 4
Phenetrazine Hydrochloride
Reactant of Route 5
Phenetrazine Hydrochloride
Reactant of Route 6
Phenetrazine Hydrochloride

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